molecular formula C13H11N7O B2762797 N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448075-18-0

N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2762797
CAS No.: 1448075-18-0
M. Wt: 281.279
InChI Key: WSQVZIABZUULLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H11N7O and its molecular weight is 281.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical and synthetic research on pyridazine derivatives, including those related to "N-(3-methylpyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide," focuses on the development of novel compounds with potential biological activities. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted techniques demonstrates modern approaches to synthesizing complex molecules with valuable biological properties (Youssef, Azab, & Youssef, 2012).

Biological Activities

  • Pyridazine derivatives have been explored for their potential antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones were synthesized, demonstrating inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. This indicates the therapeutic potential of these compounds in cancer treatment (Riyadh, 2011).
  • Research into benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, highlighting the versatility of pyridazine derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Structural Analysis and Drug Design

  • The structural analysis and design of pyridazine derivatives have been a significant focus, with studies on the synthesis, DFT calculations, and Hirshfeld surface analysis. These studies are crucial for understanding the molecular structure and potential interactions of these compounds, which can inform the design of new drugs with enhanced efficacy and selectivity (Sallam et al., 2021).

Molecular Modifications for Biological Efficacy

  • Systematic modifications of the imidazo[1,2-a]pyrimidine structure, aiming to reduce metabolism mediated by aldehyde oxidase (AO), have been explored. These modifications are essential for increasing the bioavailability and efficacy of potential therapeutic agents based on pyridazine derivatives (Linton et al., 2011).

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c1-9-3-2-6-15-12(9)17-13(21)10-4-5-11(19-18-10)20-8-14-7-16-20/h2-8H,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQVZIABZUULLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.